N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features two pyrazole rings substituted with chlorine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through cyclization reactions. This can be achieved by reacting hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the chlorine, methyl, and nitro groups. This can be done using reagents such as chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid).
Coupling Reactions: The substituted pyrazole rings are coupled together using a suitable linker, such as a propyl chain. This can be achieved through nucleophilic substitution reactions or other coupling methodologies.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological macromolecules.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The chlorine and nitro groups may participate in hydrogen bonding or electrostatic interactions, while the pyrazole rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both chlorine and nitro groups on the pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H16Cl2N6O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-3-(4-chloro-3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H16Cl2N6O3/c1-9-10(14)7-19(17-9)5-2-4-16-12(22)3-6-20-8-11(15)13(18-20)21(23)24/h7-8H,2-6H2,1H3,(H,16,22) |
InChI Key |
DLGIDXVYEZBZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.